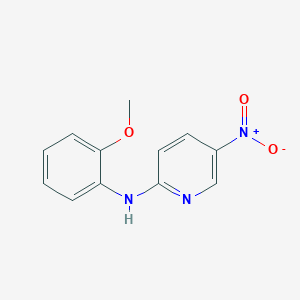

5-Nitro-2-(2-methoxyanilino)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O3 |

|---|---|

Molecular Weight |

245.23g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-5-nitropyridin-2-amine |

InChI |

InChI=1S/C12H11N3O3/c1-18-11-5-3-2-4-10(11)14-12-7-6-9(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |

InChI Key |

XRMAQAOWAUVJRA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-] |

solubility |

8.1 [ug/mL] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 5 Nitro 2 2 Methoxyanilino Pyridine

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. The primary techniques, Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide complementary information about the molecular structure and functional groups present.

Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The spectrum of 5-Nitro-2-(2-methoxyanilino)pyridine is anticipated to display a series of characteristic absorption bands that confirm the presence of its key structural features.

The N-H stretching vibration of the secondary amine linking the two aromatic rings is expected to produce a distinct band in the region of 3350-3450 cm⁻¹. The nitro (NO₂) group, being a strong electron-withdrawing group, will give rise to two prominent, strong absorption bands: an asymmetric stretching vibration typically found between 1500 and 1560 cm⁻¹, and a symmetric stretching vibration in the 1335-1385 cm⁻¹ range.

Aromatic C-H stretching vibrations from both the pyridine (B92270) and benzene (B151609) rings are expected to appear at wavenumbers above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methoxy (B1213986) (-OCH₃) group will be observed just below 3000 cm⁻¹. The spectrum will also feature strong bands corresponding to the C-O stretching of the methoxy group around 1250 cm⁻¹ and various C=C and C=N stretching vibrations from the aromatic rings in the 1400-1620 cm⁻¹ region.

Illustrative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2980-2850 | Aliphatic C-H stretching (methoxy) |

| ~1610 | C=C and C=N stretching (aromatic rings) |

| ~1580 | N-H bending |

| ~1530 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~1250 | Asymmetric C-O-C stretching (methoxy) |

| ~840 | C-N stretching (nitro group) |

Disclaimer: The data in this table is representative of the functional groups present and is not experimentally derived from this compound.

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of light, serves as a valuable complement to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric stretching of the nitro group is expected to be a very strong feature in the Raman spectrum.

The "breathing" modes of the pyridine and benzene rings, which involve symmetric radial expansion and contraction of the rings, are also characteristically strong in Raman spectra and would be anticipated in the 990-1050 cm⁻¹ range. Aromatic C=C stretching vibrations will also be clearly visible. Due to the molecule's low symmetry, many vibrational modes are expected to be active in both FT-IR and Raman spectroscopy.

Illustrative Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3070 | Aromatic C-H stretching |

| ~1600 | C=C stretching (aromatic rings) |

| ~1350 | Symmetric NO₂ stretching |

| ~1030 | Ring breathing mode (pyridine) |

| ~1000 | Ring breathing mode (benzene) |

Disclaimer: The data in this table is representative of the functional groups present and is not experimentally derived from this compound.

Potential Energy Distribution (PED) Analysis

A definitive assignment of the observed vibrational bands requires a Potential Energy Distribution (PED) analysis. This theoretical calculation, typically performed using Density Functional Theory (DFT), quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a specific vibrational mode. For a complex molecule like this compound, where many vibrations are coupled (i.e., they involve the motion of multiple parts of the molecule), PED is indispensable. It allows for the confident assignment of bands that arise from mixed vibrational modes, providing a deeper and more accurate understanding of the molecule's dynamics than simple group frequency correlations alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and through-space proximity of magnetically active nuclei.

Proton (¹H) NMR Elucidation

The ¹H NMR spectrum of this compound will display distinct signals for each chemically unique proton. The protons on the pyridine ring are expected to be significantly deshielded (shifted to a higher ppm value) due to the strong electron-withdrawing effect of the nitro group. The proton at position 6 of the pyridine ring, being ortho to the nitro group, would likely be the most downfield aromatic proton.

The four protons on the 2-methoxyanilino ring will exhibit a complex splitting pattern (multiplet) in the aromatic region. The methoxy group protons will appear as a sharp singlet, typically around 3.9 ppm. The N-H proton signal is expected to be a broad singlet, with a chemical shift that can be highly dependent on solvent, concentration, and temperature.

Illustrative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | d | 1H | Pyridine-H (position 6) |

| ~8.3 | dd | 1H | Pyridine-H (position 4) |

| ~7.0-7.4 | m | 4H | Benzene-H |

| ~6.8 | d | 1H | Pyridine-H (position 3) |

| ~3.9 | s | 3H | OCH₃ |

| (variable) | br s | 1H | N-H |

Disclaimer: The data in this table is representative of the functional groups present and is not experimentally derived from this compound.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each non-equivalent carbon atom in this compound will produce a separate signal. The carbon atoms of the pyridine ring will be observed at downfield chemical shifts, with the carbon atom directly bonded to the nitro group (C5) and the carbon bonded to the amino group (C2) being particularly deshielded.

Within the aniline (B41778) ring, the carbon atom bonded to the oxygen of the methoxy group will be the most downfield-shifted carbon of that ring. The methoxy carbon itself will give a characteristic signal in the upfield region of the spectrum, typically around 55-60 ppm.

Illustrative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~158 | Pyridine-C (attached to NH) |

| ~148 | Benzene-C (attached to OCH₃) |

| ~142 | Pyridine-C (position 6) |

| ~138 | Pyridine-C (attached to NO₂) |

| ~135 | Benzene-C (ipso to NH) |

| ~128 | Pyridine-C (position 4) |

| ~122-125 | Benzene-CH |

| ~112-118 | Benzene-CH |

| ~109 | Pyridine-CH (position 3) |

| ~56 | OCH₃ |

Disclaimer: The data in this table is representative of the functional groups present and is not experimentally derived from this compound.

Two-Dimensional NMR Techniques

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC would be indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine and aniline rings. For instance, on the pyridine ring, the proton at position 3 would show a correlation with the proton at position 4, and the proton at position 4 would show a correlation with the proton at position 6. Similarly, on the 2-methoxyanilino ring, coupled protons would exhibit cross-peaks, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This would allow for the direct assignment of the carbon atom attached to each proton in the molecule, such as the methoxy group's methyl protons to its carbon, and each aromatic proton to its respective carbon atom on both rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H3 | ~7.0-7.2 | ~110-115 | C2, C4, C5 |

| H4 | ~8.0-8.2 | ~135-140 | C2, C3, C5, C6 |

| H6 | ~8.8-9.0 | ~145-150 | C2, C4, C5 |

| NH | ~9.5-10.0 | - | C2, C1', C2' |

| H3' | ~6.9-7.1 | ~115-120 | C1', C2', C4', C5' |

| H4' | ~7.2-7.4 | ~120-125 | C2', C3', C5', C6' |

| H5' | ~6.9-7.1 | ~110-115 | C1', C3', C4', C6' |

| H6' | ~7.5-7.7 | ~125-130 | C1', C2', C4', C5' |

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound can be investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the aromatic rings and the nitro group. The conjugation between the pyridine and aniline rings, influenced by the electron-withdrawing nitro group and the electron-donating methoxy and amino groups, will likely result in absorption maxima in the UV and possibly the visible region. For comparison, aromatic nitro compounds typically show absorption bands at longer wavelengths (~330 nm) compared to their unsubstituted counterparts. libretexts.org For instance, 4-nitropyridine (B72724) N-oxide exhibits solvatochromic effects with absorption in the 330-355 nm range. researchgate.net The extended π-system in this compound would likely lead to a red-shifted absorption spectrum.

Many 2-anilinopyridine (B1266264) derivatives are known to be fluorescent. researchgate.nettsijournals.comtsijournals.com The fluorescence properties are highly dependent on the electronic nature of the substituents and the solvent environment. The presence of the electron-withdrawing nitro group and the electron-donating methoxy and amino groups in this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation, which can lead to fluorescence emission. The emission wavelength and quantum yield would be sensitive to solvent polarity. In polar solvents, a larger Stokes shift (the difference between the absorption and emission maxima) would be expected due to the stabilization of the polar excited state. For example, 2-N-anilinopyridine shows fluorescence with an emission maximum around 368 nm when excited at 339 nm in tetrahydrofuran. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₁₂H₁₁N₃O₃), the expected exact mass would be approximately 245.079 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for related compounds involve cleavage of the C-N bond between the two rings and fragmentation of the substituent groups. researchgate.net

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment Structure |

|---|---|

| 245 | [M]⁺ (Molecular ion) |

| 215 | [M - NO]⁺ |

| 199 | [M - NO₂]⁺ |

| 123 | [H₂N-C₆H₄-OCH₃]⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a pure sample of this compound, XPS would provide information about the core level binding energies of carbon, nitrogen, and oxygen.

The high-resolution N 1s spectrum would be particularly informative, as it should be possible to distinguish between the different nitrogen environments: the pyridine nitrogen, the amino nitrogen, and the nitro nitrogen. The binding energy of the N 1s electrons in the nitro group is expected to be the highest (around 406-407 eV) due to the strong electron-withdrawing nature of the oxygen atoms. researchgate.net The pyridine nitrogen would likely have a binding energy around 400-401 eV, while the amino nitrogen would be at a slightly lower binding energy, in the range of 399-400 eV.

Similarly, the O 1s spectrum would show contributions from the nitro group oxygens and the methoxy group oxygen at distinct binding energies. The C 1s spectrum would be a complex envelope of peaks corresponding to the different carbon environments (aromatic C-C/C-H, C-N, C-O, and C-NO₂).

Table 3: Predicted XPS Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |

|---|---|---|---|

| N | 1s | ~406-407 | Nitro (-NO₂) |

| N | 1s | ~400-401 | Pyridine |

| N | 1s | ~399-400 | Amino (-NH-) |

| O | 1s | ~533-534 | Nitro (-NO₂) |

| O | 1s | ~532-533 | Methoxy (-OCH₃) |

| C | 1s | ~284.5-285.5 | Aromatic C-C/C-H |

Note: Predicted binding energies are estimates based on typical values for similar functional groups.

Crystallographic and Supramolecular Structural Analysis of 5 Nitro 2 2 Methoxyanilino Pyridine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential for elucidating the molecular and supramolecular structure of 5-Nitro-2-(2-methoxyanilino)pyridine.

Determination of Molecular and Crystal Structures

Should a suitable single crystal of this compound be grown, its molecular structure would be determined by irradiating it with a focused beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and spatial arrangement of the pyridine (B92270), aniline (B41778), nitro, and methoxy (B1213986) groups.

Conformational Analysis of the this compound Moiety

The conformation of the molecule in the solid state would be of significant interest. Key conformational features to be determined would include the dihedral angle between the pyridine and aniline rings, which would indicate the degree of twisting between these two aromatic systems. The orientation of the methoxy group relative to the aniline ring and the nitro group relative to the pyridine ring would also be established. Intramolecular hydrogen bonding, for instance between the amine proton and the oxygen of the methoxy group or the nitrogen of the pyridine ring, could play a significant role in dictating the observed conformation.

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, a combination of strong and weak hydrogen bonds, as well as other non-covalent interactions, would be expected to play a crucial role in the supramolecular assembly.

N-H…N and N-H…O Hydrogen Bond Characterization

The amine group (N-H) provides a hydrogen bond donor site, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. It is highly probable that the crystal structure would feature intermolecular N-H…N hydrogen bonds, linking the amine of one molecule to the pyridine nitrogen of a neighboring molecule. Additionally, N-H…O hydrogen bonds involving the nitro group's oxygen atoms are a very common and influential interaction in the crystal packing of nitro-containing aromatic compounds. The geometry and strength of these hydrogen bonds would be characterized by their respective donor-acceptor distances and angles.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal.

Hypothetical Data Table: Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

Here, the visual aspects of the Hirshfeld surface analysis would be discussed. The surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of normal length in white, and longer contacts in blue. This visualization allows for the immediate identification of key interaction points, such as hydrogen bonds and other close contacts, providing a clear picture of how molecules pack together in the crystal.

Crystal Engineering Principles Applied to this compound

This section would explore the potential for designing new crystalline forms of the compound with tailored properties.

This part would discuss how the functional groups on the this compound molecule (the nitro group, pyridine nitrogen, amine linker, and methoxy group) could be used as handles for directed self-assembly. By understanding the primary intermolecular interactions, scientists can predict how the molecule might form different supramolecular structures or "architectures."

Polymorphism refers to the ability of a compound to crystallize in different solid-state forms with distinct properties. This subsection would discuss potential strategies to induce polymorphism in this compound, such as varying crystallization conditions (e.g., solvent, temperature). Furthermore, it would explore the possibility of forming co-crystals by introducing a second, complementary molecule (a coformer) that interacts with the target compound through specific non-covalent bonds. The goal of such strategies is to create new solid forms with potentially improved physical properties, such as solubility or stability.

Research Findings on this compound Remain Elusive

While the field of supramolecular chemistry is rich with studies on various pyridine derivatives, the specific compound of interest, this compound, appears to be largely unexplored in this context. General principles of supramolecular assembly in pyridine derivatives often involve non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which dictate the formation of higher-order structures. However, the absence of specific crystallographic data for this compound prevents a detailed analysis of its unique structural motifs and intermolecular interactions.

Investigations into self-assembly strategies and potential host-guest chemistry of pyridine derivatives are common in materials science and medicinal chemistry. These studies often focus on the design of functional materials and drug delivery systems. Without experimental or computational studies on this compound, any discussion of its behavior in these areas would be purely speculative.

Similarly, the hierarchical organization of molecular units, which describes the step-by-step assembly of molecules into well-defined, larger structures, is a key area of research in crystal engineering. The specific arrangement of molecules in the crystal lattice of this compound, which would inform its hierarchical organization, remains undetermined from the currently available information.

Theoretical and Computational Investigations of 5 Nitro 2 2 Methoxyanilino Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing invaluable insights into the molecular structure, properties, and reactivity of chemical compounds. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecules at the electronic level. For a molecule such as 5-Nitro-2-(2-methoxyanilino)pyridine, these calculations would illuminate the interplay of its distinct chemical moieties: the electron-withdrawing nitro group, the electron-donating methoxy (B1213986) group, and the aromatic pyridine (B92270) and aniline (B41778) ring systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its molecular architecture.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Functionals are mathematical approximations that describe the complex interactions between electrons, with common examples including B3LYP, PBE, and M06-2X. Basis sets are sets of mathematical functions used to represent the atomic orbitals of the electrons in the molecule. The choice of basis set, such as the Pople-style 6-31G(d,p) or the Dunning-style cc-pVDZ, determines the flexibility and accuracy of the orbital description. The selection of an appropriate functional and basis set is a critical step in any computational study and is often validated against experimental data where available.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied orbital with a nearby unoccupied orbital. In this compound, NBO analysis would quantify the electron delocalization between the pyridine and aniline rings, as well as the electronic influence of the nitro and methoxy substituents.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich and electron-poor areas, offering predictions about its intermolecular interactions and reactive sites.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would provide insights into its electronic transitions and potential for charge transfer, which is fundamental to understanding its chemical behavior.

Global and Local Reactivity Descriptors

Based on the energies of the frontier molecular orbitals and the principles of conceptual DFT, a range of global and local reactivity descriptors can be calculated. Global descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide a general measure of a molecule's reactivity. Local reactivity descriptors, like the Fukui function and local softness, offer information about the reactivity of specific atomic sites within the molecule. These descriptors would allow for a quantitative prediction of the most reactive sites in this compound for both electrophilic and nucleophilic reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, such simulations would provide valuable insights into its structural flexibility and movement in different environments.

Intermolecular Interaction Studies in Solution and Solid State

Investigations into the intermolecular forces governing the behavior of this compound in condensed phases are not found in the current body of scientific literature. Such studies would elucidate how molecules of this compound interact with each other and with solvent molecules, which is fundamental to predicting its solubility, crystal packing, and other macroscopic properties. The nitro group and the methoxy group are capable of forming specific interactions, such as hydrogen bonds and dipole-dipole interactions, which would be a key focus of such research.

Binding Free Energy Calculations

Binding free energy calculations are essential for predicting the affinity of a molecule for a biological target, such as a protein or enzyme. In the context of drug discovery, these calculations are vital. However, there are no reported studies on the binding free energy of this compound with any specific biological target. Such research would be a prerequisite to exploring its potential as a therapeutic agent.

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies, often employing quantum mechanical methods, can predict the reactivity of a molecule and elucidate the mechanisms of its chemical reactions.

Transition State Characterization and Activation Energies

Detailed mechanistic studies involving the characterization of transition states and the calculation of activation energies for reactions involving this compound are not available. This type of analysis is crucial for understanding how the compound might be synthesized or how it might metabolize or degrade. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy and amino groups are expected to significantly influence the reactivity of the pyridine and aniline rings.

Protonation Sites and Proton Transfer Mechanisms

The basicity of the nitrogen atoms in the pyridine ring and the amino linker, as well as the potential for proton transfer involving the nitro group, are important aspects of the compound's chemical character. However, no computational studies have been published that identify the most likely protonation sites or explore potential intramolecular or intermolecular proton transfer mechanisms. Such information is fundamental to understanding its acid-base properties and its behavior in biological systems.

Computational Insights into Reaction Pathways and Selectivity

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions involving molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can map the potential energy surface (PES) for a given reaction, identifying stable intermediates, transition states, and final products. This theoretical exploration offers a molecular-level understanding of reaction feasibility, pathways, and the factors governing selectivity.

For pyridine derivatives, computational studies have been instrumental in understanding various transformations. For instance, in the nitration of pyridine, theoretical calculations help to distinguish between different proposed mechanisms, such as those involving a nitronium ion migration within a solvent cage or a sigmatropic shift. psu.edursc.org By calculating the activation energies for each step in the proposed pathways, the most energetically favorable route can be determined. psu.edursc.org Studies on the reaction of pyridine with radicals, such as N(2D), demonstrate how computational modeling can trace complex reaction cascades, including barrierless additions, ring-opening, and ring-contraction mechanisms, to predict the branching ratios of various products. chemrxiv.orgresearchgate.net

In the context of this compound, computational investigations could be employed to explore reactions such as electrophilic aromatic substitution, nucleophilic substitution (SNAr), or cycloadditions. mdpi.com For example, DFT calculations could predict the regioselectivity of further substitution on either the pyridine or the aniline ring by modeling the transition states for attack at different positions. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxyanilino group create a complex electronic environment, and computational models can precisely quantify their influence on the molecule's reactivity. The selectivity of a reaction, whether it yields one product over another, can be rationalized by comparing the calculated energy barriers of the competing pathways. mdpi.com

A hypothetical reaction pathway analysis is summarized in the table below, illustrating the type of data generated from such computational studies.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Method/Basis Set | Description |

| Reactants | This compound + Electrophile | 0.0 | B3LYP/6-31G(d) | Starting materials |

| Transition State 1 | [TS for C4-attack] | +15.2 | B3LYP/6-31G(d) | Electrophilic attack on the pyridine ring |

| Intermediate 1 | [Sigma complex at C4] | +5.8 | B3LYP/6-31G(d) | Wheland intermediate |

| Transition State 2 | [TS for C4'-attack] | +18.5 | B3LYP/6-31G(d) | Electrophilic attack on the aniline ring |

| Intermediate 2 | [Sigma complex at C4'] | +9.1 | B3LYP/6-31G(d) | Wheland intermediate |

This table demonstrates how computational chemistry can quantify the energy landscape of a reaction, providing insights into which pathway is more likely to occur.

Prediction of Spectroscopic Properties from Computational Models

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical models can simulate its vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy, aiding in its structural characterization and understanding of its electronic structure.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy is fundamental for identifying functional groups within a molecule. DFT calculations are commonly used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as stretching, bending, or wagging. niscpr.res.inresearchgate.net

For this compound, theoretical spectra would exhibit characteristic bands corresponding to its distinct functional moieties. The symmetric and asymmetric stretching modes of the nitro (NO₂) group are expected to appear as strong bands in the IR spectrum. nih.gov The N-H stretching and bending vibrations of the amino bridge, C-O-C stretching of the methoxy group, and various C-H and ring stretching/breathing modes of the pyridine and phenyl rings would also be present. researchgate.netnih.gov Comparing the computed spectra with experimental data allows for a detailed and confident assignment of the observed vibrational bands. niscpr.res.inresearchgate.net

Below is a table of representative calculated vibrational frequencies for the key functional groups in this compound, typical of results obtained from DFT (e.g., B3LYP/6-311++G**) calculations. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretch | ~3400 | Medium | Weak |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Strong |

| C-H Stretch (Methyl) | 2980-2850 | Medium | Medium |

| NO₂ Asymmetric Stretch | ~1560 | Very Strong | Weak |

| C=C/C=N Ring Stretch | 1600-1450 | Strong | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong | Medium |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Medium |

| C-N Stretch | ~1300 | Strong | Medium |

| NO₂ Bending (Scissoring) | ~850 | Medium | Weak |

Theoretical UV-Vis Spectra (TD-DFT)

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption bands in the spectrum. qu.edu.qarsc.org

The UV-Vis spectrum of this compound is expected to be characterized by transitions within the aromatic systems (π → π) and potentially by an intramolecular charge transfer (ICT) transition. nih.govqu.edu.qa The presence of the electron-donating 2-methoxyanilino group and the electron-withdrawing 5-nitro group on the same pyridine framework creates a "push-pull" system. This arrangement facilitates an ICT from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich anilino moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to be localized on the electron-deficient nitropyridine part. nih.govqu.edu.qa This ICT band is typically broad, intense, and appears at a longer wavelength (lower energy) than the localized π → π transitions. researchgate.net TD-DFT calculations can confirm the nature of these transitions by analyzing the molecular orbitals involved in each excitation. qu.edu.qa

The following table presents hypothetical TD-DFT results for the most significant electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Type of Transition |

| S₀ → S₁ | ~410 | 0.45 | HOMO → LUMO | Intramolecular Charge Transfer (ICT) |

| S₀ → S₂ | ~320 | 0.28 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | ~285 | 0.15 | HOMO → LUMO+1 | π → π |

| S₀ → S₄ | ~250 | 0.32 | HOMO-2 → LUMO | π → π* |

NMR Chemical Shift Predictions and Solvent Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, most notably the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of a molecule. researchgate.net

For this compound, these calculations can help assign the signals in the experimental spectra, especially for the quaternary carbons and the nitrogen atoms, whose signals can be difficult to assign unambiguously. The predicted shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the ¹⁵N chemical shift of the pyridine nitrogen is influenced by the substituents, while the nitro group nitrogen will have its own characteristic resonance. core.ac.ukresearchgate.net

Solvent effects can significantly alter NMR chemical shifts, and computational models can account for this. cas.czresearchgate.net The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium, modeling the bulk electrostatic interactions. researchgate.netmdpi.com This is crucial for accurately predicting shifts in solution, as intermolecular interactions, such as hydrogen bonding between the N-H proton and a solvent molecule, can cause substantial changes in the electronic distribution and thus the observed chemical shifts. uw.edu.pluw.edu.pl The sensitivity of pyridine nitrogen shieldings to solvent polarity and hydrogen bonding capabilities is well-documented. uw.edu.pluw.edu.pl

A sample of predicted chemical shifts is shown below, illustrating how values might differ between the gas phase and a polar solvent like DMSO.

| Atom | Predicted δ (ppm) - Gas Phase | Predicted δ (ppm) - PCM (DMSO) |

| H (N-H) | 7.8 | 8.5 |

| C2 (Pyridine) | 155.1 | 156.3 |

| C5 (Pyridine) | 138.9 | 140.2 |

| N1 (Pyridine) | -70.2 | -65.8 |

| N (NO₂) | -15.5 | -16.1 |

Quantum Crystallography and Periodic DFT Calculations

While the aforementioned computational methods primarily describe isolated molecules (in gas phase or implicit solvent), quantum crystallography and periodic DFT calculations extend the theoretical analysis to the solid state, providing crucial insights into crystal packing and intermolecular interactions.

Quantum Crystallography is an advanced field that merges high-resolution X-ray diffraction experiments with quantum mechanical calculations. This approach goes beyond simple atomic position determination to map the electron density distribution throughout the crystal lattice. For this compound, this would allow for a detailed quantitative analysis of the chemical bonds, lone pairs, and, most importantly, the non-covalent interactions that dictate the crystal structure. It would enable the precise characterization of intermolecular hydrogen bonds (e.g., N-H···O=N) and π-π stacking interactions between the aromatic rings, which are critical for understanding the material's physical properties.

Periodic DFT Calculations , also known as solid-state DFT, explicitly model the crystalline environment by applying periodic boundary conditions to a unit cell. This method allows for the geometry optimization of the crystal structure, prediction of lattice energies, and calculation of solid-state properties from first principles. For this compound, periodic DFT could be used to:

Predict the most stable crystal packing arrangement (polymorph prediction).

Calculate the solid-state NMR chemical shifts, which can differ significantly from solution-state values due to intermolecular effects. researchgate.netmdpi.com Comparing these with experimental solid-state NMR data provides a stringent test of the computed crystal structure.

Simulate the vibrational spectra (IR/Raman) of the crystal, including lattice vibrations (phonons) that are absent in gas-phase calculations.

Together, these solid-state computational methods provide a comprehensive picture of the molecule's behavior in its condensed phase, linking its molecular properties to its macroscopic material characteristics.

Coordination Chemistry of 5 Nitro 2 2 Methoxyanilino Pyridine As a Ligand

Ligand Design Principles for Pyridine-Based Systems

Pyridine (B92270) and its derivatives are cornerstones in the design of ligands for coordination chemistry due to their versatile electronic properties and structural modularity. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent sigma-donor to metal centers. jscimedcentral.com The electronic nature of the pyridine ring can be finely tuned by the introduction of substituents. Electron-withdrawing groups, such as the nitro group (-NO₂) present in the target molecule, decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and sigma-donating capability. Conversely, electron-donating groups enhance these properties.

The position of substituents is also critical. In 2-substituted pyridines, like the one , steric hindrance can play a significant role in the coordination to a metal center, influencing the geometry and stability of the resulting complex. wikipedia.org Bidentate or polydentate ligands can be created by introducing additional coordinating groups to the pyridine framework, leading to the formation of stable chelate rings with metal ions. The anilino group at the 2-position of 5-Nitro-2-(2-methoxyanilino)pyridine introduces the potential for such chelation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.com The choice of solvent is crucial to ensure the solubility of both the metal precursor and the ligand. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product in good yield.

Characterization of newly synthesized complexes is essential to determine their structure and properties. Standard techniques include:

Elemental Analysis: To determine the empirical formula of the complex.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

Spectroscopic Techniques (IR, UV-Vis, NMR): To probe the coordination environment and electronic properties of the complexes.

Coordination Modes and Binding Sites of the this compound Ligand

Based on its structure, this compound possesses multiple potential coordination sites:

Pyridine Nitrogen: The most common binding site for pyridine-based ligands.

Anilino Nitrogen: The nitrogen of the 2-anilino group could also coordinate to a metal center.

Methoxy (B1213986) Oxygen: The oxygen atom of the methoxy group on the aniline (B41778) ring is a potential, albeit weaker, coordination site.

Nitro Group Oxygens: The oxygen atoms of the nitro group are also potential, but generally weak, coordinating atoms.

The most probable coordination mode for this ligand would be as a bidentate N,N'-donor , forming a chelate ring with a metal ion through the pyridine nitrogen and the anilino nitrogen. This is a common coordination motif for 2-anilinopyridine (B1266264) derivatives. Monodentate coordination through only the pyridine nitrogen is also possible, particularly if steric factors or the electronic preferences of the metal ion disfavor chelation.

Stoichiometry and Stability of Coordination Compounds

The stoichiometry of the resulting metal complexes would depend on the metal-to-ligand ratio used in the synthesis, the coordination number of the metal ion, and the charge of the metal ion and the ligand. Common stoichiometries for bidentate ligands include 1:1 (M:L), 1:2 (M:L₂), and 1:3 (M:L₃).

The stability of the coordination compounds would be influenced by several factors, including:

The nature of the metal ion: The Irving-Williams series often predicts the relative stability of complexes with divalent first-row transition metals (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).

The chelate effect: Bidentate coordination of the this compound ligand would lead to the formation of a stable five- or six-membered chelate ring, enhancing the thermodynamic stability of the complex.

The electronic effects of the substituents: The electron-withdrawing nitro group would decrease the basicity of the pyridine nitrogen, potentially leading to weaker metal-ligand bonds and lower complex stability compared to unsubstituted anilinopyridine ligands.

Crystal Structures of Metal-Ligand Adducts

While no crystal structures of metal complexes with this compound are reported, predictions can be made based on related structures. For a bidentate N,N'-coordination, the geometry around the metal center would be determined by the coordination number and the electronic configuration of the metal ion. For example, a four-coordinate complex could adopt a tetrahedral or square planar geometry, while a six-coordinate complex would likely be octahedral. jscimedcentral.com

The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding (involving the anilino N-H), π-π stacking between the aromatic rings, and van der Waals forces. The presence of the nitro and methoxy groups could also lead to specific intermolecular contacts.

Electronic and Spectroscopic Properties of Coordination Compounds

UV-Vis and IR Spectroscopic Signatures in Metal Complexes

UV-Vis Spectroscopy: The electronic spectrum of the free this compound ligand would be expected to show absorptions in the UV region due to π→π* transitions within the aromatic rings and potentially n→π* transitions associated with the nitro and imino groups. Upon coordination to a metal ion, several changes in the UV-Vis spectrum would be anticipated:

Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands: New absorption bands, often in the visible region, may appear due to the transfer of electrons between the ligand and the metal d-orbitals. The electron-withdrawing nitro group could facilitate MLCT transitions.

d-d transitions: For transition metal complexes, weak absorptions corresponding to transitions between the d-orbitals of the metal ion would be observed. The energy of these transitions provides information about the ligand field strength and the geometry of the complex. dalalinstitute.comnyu.edu

Shifts in intraligand transitions: The π→π* and n→π* transitions of the ligand may shift in energy upon coordination due to the influence of the metal ion on the ligand's electronic structure.

IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination mode of a ligand. For this compound complexes, the following spectral regions would be of particular interest:

ν(N-H) stretching frequency: A shift in the stretching frequency of the anilino N-H bond upon coordination would provide evidence for the involvement of the anilino nitrogen in bonding to the metal.

Pyridine ring vibrations: The vibrational modes of the pyridine ring are sensitive to coordination. An increase in the frequency of some ring vibrations is typically observed upon coordination of the pyridine nitrogen. researchgate.net

ν(C=N) and ν(C=C) stretching frequencies: Changes in these stretching frequencies within the pyridine and aniline rings can also indicate coordination.

ν(NO₂) stretching frequencies: The symmetric and asymmetric stretching frequencies of the nitro group may shift upon coordination if the nitro group is involved in bonding, although this is less likely to be a primary coordination site.

New bands in the far-IR region: The formation of new bonds between the metal and the ligand's donor atoms (M-N) would give rise to new absorption bands in the low-frequency region of the IR spectrum.

The following table summarizes the expected IR spectral changes upon coordination:

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |

| Anilino N-H stretch | 3300-3500 | Shift to lower or higher frequency |

| Pyridine Ring Vibrations | 1400-1600 | Shift to higher frequency |

| Asymmetric NO₂ stretch | 1500-1570 | Minor shift |

| Symmetric NO₂ stretch | 1300-1370 | Minor shift |

| Metal-Nitrogen (M-N) stretch | - | Appearance of new bands (typically < 600 cm⁻¹) |

Magnetic Properties

Following a comprehensive review of available scientific literature, no studies detailing the magnetic properties of metal complexes containing the ligand this compound were identified. Research on the magnetic behavior, such as magnetic susceptibility or magnetic moments, of coordination compounds formed with this specific ligand has not been published. Therefore, no data tables or detailed research findings on its magnetic properties can be provided at this time.

Computational Modeling of Metal-Ligand Interactions

Similarly, an extensive search of scholarly databases reveals a lack of published research on the computational modeling of metal-ligand interactions for this compound. There are currently no available studies that employ computational methods, such as Density Functional Theory (DFT), to analyze the electronic structure, bonding, or reactivity of this ligand when coordinated to a metal center. Consequently, no information on computational models or theoretical predictions for its metal complexes can be presented.

Advanced Theoretical Applications and Future Research Directions

Potential in Organic Electronic and Optoelectronic Materials

The inherent donor-π-acceptor (D-π-A) structure of 5-Nitro-2-(2-methoxyanilino)pyridine is a cornerstone for its potential application in organic electronics and optoelectronics. This arrangement facilitates intramolecular charge transfer (ICT), a fundamental process for various advanced material properties.

Nonlinear optical (NLO) materials are pivotal for technologies like optical data storage, signal processing, and frequency conversion. The NLO response of organic molecules is intrinsically linked to their molecular structure, particularly the presence of a strong D-π-A framework. The 2-methoxyanilino group acts as a robust electron donor, while the 5-nitro group serves as a powerful electron acceptor. The pyridine (B92270) ring not only provides a π-conjugated bridge facilitating charge transfer but its nitrogen atom also enhances the acceptor strength of the ring system. nih.govresearchgate.net

The efficiency of NLO materials is quantified by their hyperpolarizability (β). For D-π-A systems, β is directly related to the extent of ICT from the donor to the acceptor. In this compound, the methoxy (B1213986) group on the aniline (B41778) ring further enhances the donor strength through its electron-donating mesomeric effect, which is expected to lead to a significant NLO response. Studies on analogous compounds, such as 2-cyclooctylamino-5-nitropyridine (COANP), have demonstrated substantial NLO susceptibilities, highlighting the potential of the 2-amino-5-nitropyridine (B18323) scaffold in this domain.

Molecular engineering of this compound could further optimize its NLO properties. This could involve:

Modification of the Donor Group: Replacing the methoxy group with stronger electron-donating moieties.

Modification of the Acceptor Group: Introducing additional electron-withdrawing groups to the pyridine ring.

Extension of the π-Bridge: Incorporating larger aromatic systems to increase the conjugation length.

These modifications can be guided by computational modeling to predict the impact on the hyperpolarizability and other NLO parameters.

The photophysical properties of D-π-A molecules are characterized by their absorption and emission spectra, which are highly sensitive to the molecular environment and electronic structure. The ICT character of the excited state in such molecules often leads to large Stokes shifts and solvatochromism, where the emission color changes with solvent polarity. These properties are highly desirable for applications in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). nih.govnih.gov

The electronic structure of this compound can be tuned by modifying its constituent parts. For instance, altering the substitution pattern on the aniline ring or the pyridine ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. Research on other donor-acceptor substituted pyridines has shown that such modifications can lead to a wide range of emission colors. nih.govnih.gov

The potential photophysical applications include:

Fluorescent Probes: The sensitivity of the emission to the local environment could be exploited for sensing applications.

OLEDs: The tunable emission properties make it a candidate for use as an emitter or a host material in OLED devices.

Role in the Development of New Materials and Hybrid Systems

Beyond its intrinsic properties, this compound can serve as a versatile building block for the creation of more complex materials and hybrid systems. Its functional groups offer handles for further chemical modifications, allowing for its incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials. researchgate.netresearchgate.netoatext.com

The amino group can be used as a site for polymerization, leading to the formation of NLO-active polymers with improved processability and thermal stability compared to small molecules. Furthermore, the pyridine nitrogen and the nitro group's oxygen atoms can act as coordination sites for metal ions, enabling the construction of coordination polymers and MOFs with interesting optical, magnetic, or catalytic properties.

The development of hybrid materials, where this compound is integrated with inorganic components like silica (B1680970) or metal nanoparticles, could lead to materials with synergistic properties. For example, grafting onto a solid support could enhance its stability and create a heterogeneous catalyst or sensor. researchgate.netresearchgate.netoatext.com

Interdisciplinary Research Avenues with Computational Chemistry and Materials Science

The exploration of this compound's potential is greatly enhanced by a close collaboration between synthetic chemistry, computational chemistry, and materials science. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting and understanding the properties of this molecule.

Computational studies can provide insights into:

Molecular Geometry and Electronic Structure: Understanding the planarity of the molecule and the distribution of electron density in the ground and excited states.

NLO Properties: Calculating the first and second hyperpolarizabilities to predict the NLO response.

Photophysical Properties: Simulating absorption and emission spectra to understand the nature of electronic transitions and predict photophysical behavior.

Intermolecular Interactions: Modeling how molecules pack in the solid state, which is crucial for bulk NLO properties and charge transport in electronic devices.

This theoretical understanding can guide the rational design of new derivatives with tailored properties, which can then be synthesized and characterized by materials scientists. This iterative loop of design, synthesis, and characterization is a powerful approach for accelerating the discovery of new functional materials.

Outlook for this compound Research

The future research on this compound is promising and multifaceted. Key research directions are expected to include:

Synthesis and Characterization: The development of efficient synthetic routes and comprehensive characterization of its structural, NLO, and photophysical properties will be a primary focus.

Molecular Engineering: Systematic studies on the effect of structural modifications on its properties will be crucial for optimizing its performance for specific applications.

Device Fabrication and Testing: The incorporation of this compound and its derivatives into prototype devices like OLEDs and NLO switches will be essential to evaluate its practical utility.

Development of Hybrid Materials: Exploring its use as a building block for functional polymers, MOFs, and other hybrid systems will open up new avenues for materials design.

Advanced Computational Modeling: The use of sophisticated computational models to study its behavior in complex environments, such as in solution or in the solid state, will provide deeper insights into its properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.